molecular formula C13H17N3O3 B2489052 N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1798458-97-5

N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2489052
CAS RN: 1798458-97-5
M. Wt: 263.297
InChI Key: PGIHMXCTPABOSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that can include cyclization, substitution, and condensation processes. Although specific details about the synthesis of N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide were not found, similar compounds have been synthesized through approaches that may involve the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by further functionalization and cyclization steps (El’chaninov et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including this compound, is characterized by the presence of a pyrazole ring, a heterocyclic compound consisting of a five-membered lactam structure with two nitrogen atoms. The presence of methoxy and furan groups attached to this core adds to its reactivity and potential for further chemical modifications. The spatial arrangement and electronic distribution within these molecules can be studied through X-ray crystallography and computational methods, offering insights into their potential chemical behavior and interactions (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound can involve various reactions such as nucleophilic substitution, electrophilic addition, and cyclization reactions, depending on the reactants and conditions. The furan and pyrazole moieties can undergo electrophilic substitution reactions, while the methoxy group can be involved in reactions through its oxygen atom. Such reactivities contribute to the compound's versatility in chemical synthesis and modification (El’chaninov et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are influenced by their molecular structure. The presence of the methoxy group can increase solubility in organic solvents, while the overall molecular architecture can affect the compound's thermal stability and melting point. Detailed thermal analysis can provide insights into the stability and decomposition patterns of these compounds (Kumara et al., 2018).

Chemical Properties Analysis

This compound's chemical properties are defined by its functional groups. The furan ring contributes to its aromatic character and reactivity towards electrophilic aromatic substitution. The pyrazole ring introduces nitrogen's nucleophilicity, affecting the compound's basicity and ability to form hydrogen bonds. The methoxy group impacts the electron density on the molecule, influencing its reactivity and interactions with other molecules (Kumara et al., 2018).

Mechanism of Action

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(6-10-4-5-19-8-10)14-12(17)11-7-16(2)15-13(11)18-3/h4-5,7-9H,6H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIHMXCTPABOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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